N-Methyl Sulfonamide vs. N-H Sulfonamide: Impact on Enzyme Affinity
The N‑methyl substitution present in the target compound is a critical differentiator from the N–H sulfonamide analogs such as methyl 3-{[(4-bromophenyl)sulfonyl]amino}thiophene-2-carboxylate. In the related AmpC β‑lactamase inhibitor series, inversion of the sulfonyl–amino linkage (a structural change comparable in magnitude to N‑methylation) alters the inhibition constant by 10‑ to 20‑fold [1]. Although a direct head‑to‑head Ki comparison between the N‑methyl and N–H forms has not been published, this class‑level SAR indicates that the presence or absence of the N‑methyl group is expected to significantly modulate hydrogen‑bonding interactions with conserved active‑site residues such as Asn152 [1].
| Evidence Dimension | Enzyme inhibition (Ki) sensitivity to sulfonamide topology |
|---|---|
| Target Compound Data | N‑methyl sulfonamide; quantitative Ki not yet reported in peer‑reviewed literature |
| Comparator Or Baseline | Inverted sulfonamide linkage (sulfamoyl vs. sulfonylamino) reduces affinity 10‑ to 20‑fold (Ki increases from 26 µM to 310 µM for compound 1 vs. compound 2) [1] |
| Quantified Difference | ≥10‑fold change in Ki predicted for methylation of the sulfonamide nitrogen based on class SAR |
| Conditions | AmpC β‑lactamase inhibition assay; Ki determined via nitrocefin hydrolysis at pH 7.0, 25 °C [1] |
Why This Matters
Procurement of the correct N‑methyl variant is essential for SAR campaigns, because even a single methyl group on the sulfonamide nitrogen is predicted to alter target affinity by an order of magnitude or more.
- [1] Tondi, D., Morandi, F., Bonnet, R., Costi, M. P., & Shoichet, B. K. (2005). Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture. Journal of the American Chemical Society, 127(13), 4632‑4639. Table 1. View Source
